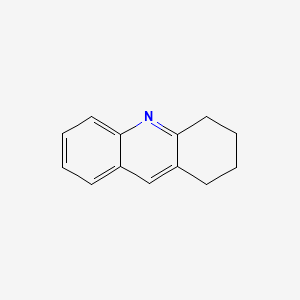

1,2,3,4-Tetrahydroacridine

Vue d'ensemble

Description

1,2,3,4-Tetrahydroacridine, also known as Tacrine, is a compound that has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . It has a molecular formula of C13H13N .

Synthesis Analysis

The synthesis of this compound involves various steps. For instance, Najafi et al. in 2017 conceived and constructed a new set of hybrid analogues of this compound-1,2,3-triazole . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The average mass is 183.249 Da and the monoisotopic mass is 183.104797 Da .

Chemical Reactions Analysis

The behavior of this compound in acetonitrile (ACN) and dimethylformamide (DMF) was studied using cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry . The diffusion coefficients for this compound were calculated using the Randles-Sevcik equation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 183.249 Da and a monoisotopic mass of 183.104797 Da . The diffusion coefficients for this compound in ACN and DMF are 4.61×10^-5 cm^2/s and 0.82×10^-5 cm^2/s, respectively .

Applications De Recherche Scientifique

Cardiac Potassium Channel Blocker : THA has been identified as a potent blocker of cardiac potassium channels. It prolongs the transmembrane action potential and decreases the amplitude of its plateau, affecting the inwardly rectifying and the time-dependent outward K+ currents as well as the slow inward Ca2+ current (Osterrieder, 1987).

Treatment for Alzheimer's Disease : THA is a potent cholinesterase inhibitor and has been used in the treatment of Alzheimer's disease. Its synthesis and the theoretical study of its structure, reactivity, and stability have provided insights into its potential as a drug (Pop et al., 1989).

Antimalarial Activity : 1,2,3,4-tetrahydroacridin-9(10H)-ones, a derivative of THA, have shown antimalarial activity. Research has been conducted to optimize these compounds for better solubility, permeability, and reduced induction of parasite resistance (Cross et al., 2011).

RNA Polymerase Inhibition : THA and its derivatives have been shown to inhibit the DNA-primed RNA polymerase of Escherichia coli, affecting transcription processes in the cells (Nicholson & Peacocke, 1966).

Therapeutics for Alzheimer's Disease : Derivatives of THA have been synthesized and evaluated as potential therapeutics for Alzheimer's disease, focusing on their ability to inhibit acetylcholinesterase and improve memory impairment (Shutske et al., 1989).

Mapping Acetylcholinesterase : Tacrine, a derivative of THA, has been used in the synthesis of no-carrier-added 7-[123I]iodotacrine for potential use in mapping acetylcholinesterase, which is significant in Alzheimer's disease research (Akula & Kabalka, 1999).

Effects on Sinoatrial Node : THA has been studied for its effects on the potassium current of the rabbit sinoatrial node, showing that it depresses the sinoatrial node IK without changing its kinetics, which may have implications for understanding cardiac function (Kotake et al., 1990).

Mécanisme D'action

The principal mechanism of action of 1,2,3,4-Tetrahydroacridine is the reversible inhibition of acetylcholinesterase (AChE), which slows the breakdown of the chemical messenger acetylcholine (ACh) in the brain . It also inhibits butyrylcholinesterase activity and blocks sodium and potassium channels .

Safety and Hazards

1,2,3,4-Tetrahydroacridine is known to cause nausea and vomiting. In conjunction with suxamethonium, it can cause prolonged respiratory depression . It is a stimulant of the central nervous system and respiratory system and may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract .

Orientations Futures

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBYRTSOWREATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954586 | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3295-64-5, 69577-70-4 | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3295-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

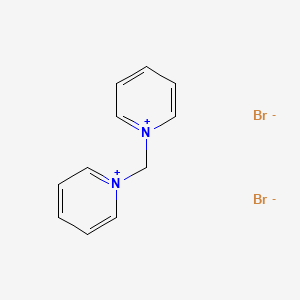

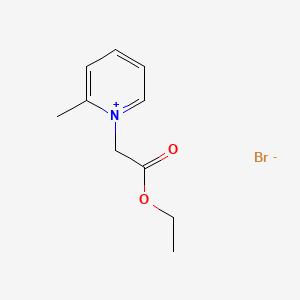

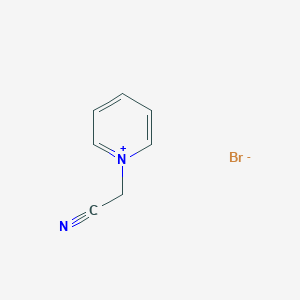

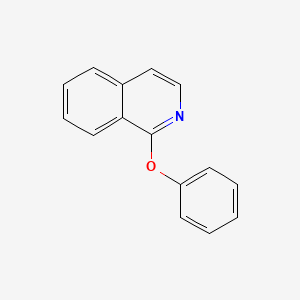

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-](/img/structure/B7777812.png)

![1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7777843.png)

![1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B7777874.png)

![5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride](/img/structure/B7777883.png)

![1-[(4-Oxo-4H-chromen-2-yl)methyl]pyridin-1-ium iodide](/img/structure/B7777899.png)